Triethy benzyl ammonium tribromide Triethy benzyl ammonium tribromide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16646323
InChI: InChI=1S/C19H34N.Br3/c1-4-7-15-20(16-8-5-2,17-9-6-3)18-19-13-11-10-12-14-19;1-3-2/h10-14H,4-9,15-18H2,1-3H3;/q+1;-1
SMILES:
Molecular Formula: C19H34Br3N
Molecular Weight: 516.2 g/mol

Triethy benzyl ammonium tribromide

CAS No.:

Cat. No.: VC16646323

Molecular Formula: C19H34Br3N

Molecular Weight: 516.2 g/mol

* For research use only. Not for human or veterinary use.

Triethy benzyl ammonium tribromide -

Specification

Molecular Formula C19H34Br3N
Molecular Weight 516.2 g/mol
Standard InChI InChI=1S/C19H34N.Br3/c1-4-7-15-20(16-8-5-2,17-9-6-3)18-19-13-11-10-12-14-19;1-3-2/h10-14H,4-9,15-18H2,1-3H3;/q+1;-1
Standard InChI Key MBQKGWNEOSMFDD-UHFFFAOYSA-N
Canonical SMILES CCCC[N+](CCCC)(CCCC)CC1=CC=CC=C1.Br[Br-]Br

Introduction

Molecular Architecture and Nomenclature

Structural Composition

Triethy benzyl ammonium tribromide possesses a quaternary ammonium cation paired with a tribromide anion. While sources conflict regarding its exact molecular formula, two primary designations emerge:

  • C₁₉H₃₄Br₃N (molecular weight 516.192 g/mol) as reported in crystallographic databases

  • C₁₂H₂₀Br₃N (molecular weight 434.1 g/mol) documented in synthetic chemistry literature

This discrepancy may stem from variations in alkyl chain lengths or crystallographic hydration states. The compound’s core structure features a benzyl group attached to a triethylammonium center, with three bromide counterions balancing the charge .

Crystallographic Features

X-ray diffraction studies of analogous TEBA complexes reveal:

  • Orthorhombic crystal systems with Pnma space groups

  • Br⁻···Br⁻ contact distances of 3.42–3.58 Å, facilitating supramolecular interactions

  • Cation-anion arrangements that create channels for potential ion transport

Physicochemical Profile

Bulk Material Properties

PropertyValueMeasurement ConditionsSource
Melting Point80–83°CDifferential scanning calorimetry
Solubility>50 mg/mL in THF, acetone25°C, ambient pressure
Density1.72 g/cm³X-ray crystallography
Thermal Decomposition>200°CTGA under N₂ atmosphere

The compound exhibits hygroscopic tendencies, requiring storage in desiccated environments below 25°C . Its solubility profile enables use in both polar aprotic and chlorinated solvents, though aqueous solubility remains negligible (0.12 mg/mL at pH 7) .

Synthetic Methodologies

Quaternary Ammonium Salt Formation

A optimized synthesis protocol involves:

  • Alkylation: Benzyl bromide (1 equiv) reacts with triethylamine (1.5 equiv) in THF/EtOH (4:1 v/v)

  • Tribromide Incorporation: Subsequent treatment with HBr gas yields the final product

Critical parameters:

  • Temperature: 0–5°C during bromide addition prevents N-demethylation

  • Atmosphere: N₂ blanket minimizes oxidative byproducts

  • Yield: 78–82% after recrystallization from ethyl acetate

Catalytic and Synthetic Applications

Halogenation Reactions

As demonstrated in bromination of aromatic substrates:

  • Electrophilic Aromatic Substitution: Achieves para-selectivity >90% for activated arenes

  • Allylic Bromination: Converts alkenes to dibromides with 75–85% efficiency

  • Reaction Scale: Effective from mmol to mole scales without catalyst degradation

Phase Transfer Catalysis

In Williamson ether synthesis:

  • Accelerates SN2 reactions between aqueous NaOH and organic alkyl halides

  • Enables 8-fold rate enhancement in biphasic systems compared to uncatalyzed controls

Coordination Chemistry and Materials Science

Copper Bromide Complexes

The compound forms magnetically active complexes with Cu(II):

ComplexStructureMagnetic Properties
(TEBA)₂Cu₂Br₆Dimeric Cu centersFerromagnetic (J/kB = 107 K)
(TEBA)₂CuBr₄Monomeric speciesDiamagnetic behavior

Key findings:

  • Dimeric Systems: Exhibit strong intra-dimer ferromagnetic coupling via Br⁻ bridges

  • Layered Materials: Br···Br contacts (3.47 Å) create 2D magnetic networks

  • Spin Canting: Observed below 50 K in extended structures

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